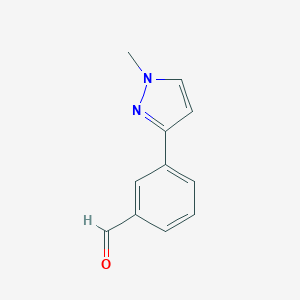
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
説明
“3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” is a chemical compound with the molecular weight of 186.21 . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 . This suggests that the compound has a pyrazole ring bound to a phenyl group.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold, which is a part of the “3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” molecule, has a wide range of applications in medicinal chemistry and drug discovery . Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals . They have demonstrated several noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant activities .
Agrochemistry
In the field of agrochemistry, “3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” can be used as an important raw material and intermediate . Pyrazole derivatives have been found to exhibit herbicidal properties , making them useful in the development of new agrochemicals.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures. This property can be exploited in various applications, such as the development of catalysts and materials with unique properties.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds . These compounds, which contain a metal-carbon bond, have applications in various fields, including catalysis and materials science.
Synthesis of Heterocyclic Chalcones
“3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde” can be used in the synthesis of heterocyclic chalcones . Chalcones are intermediates for flavonoid biosynthesis and possess beneficial biological properties . They have demonstrated antibacterial effects against various species and have shown antiviral properties against several viruses .
Development of Anti-tubercular Agents
The compound can also be used in the design of promising anti-tubercular agents . This involves combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
Safety and Hazards
作用機序
Target of Action
Pyrazole derivatives, which include this compound, have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines , indicating that they may interact with cellular targets involved in cell survival and proliferation.
Mode of Action
For instance, some pyrazole derivatives have been shown to induce cell death through apoptosis
Biochemical Pathways
Given the cytotoxic properties of some pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell survival and death, such as the p53-mediated apoptosis pathway
Result of Action
Some pyrazole derivatives have been shown to induce cell death through apoptosis This suggests that 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde could potentially have similar effects
特性
IUPAC Name |
3-(1-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAPUQDWKCUIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441015 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |
CAS RN |
179056-79-2 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
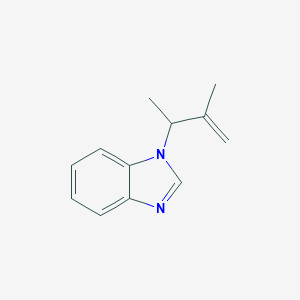


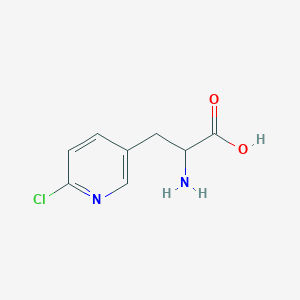

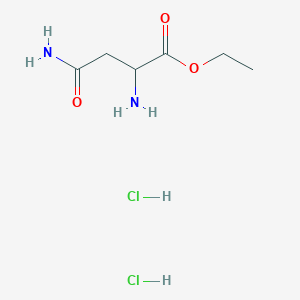
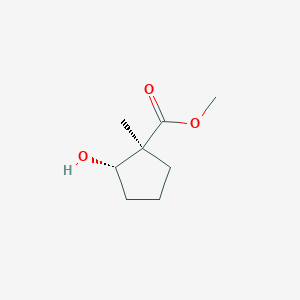


![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)